9-O-Demethyl-2alpha-hydroxyhomolycorine
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H19NO5 |
|---|---|
Molecular Weight |
317.34 g/mol |
IUPAC Name |
(5S,5aS,11bS,11cS)-5,10-dihydroxy-9-methoxy-1-methyl-2,3,5,5a,11b,11c-hexahydroisochromeno[3,4-g]indol-7-one |
InChI |
InChI=1S/C17H19NO5/c1-18-4-3-8-5-12(20)16-14(15(8)18)9-6-11(19)13(22-2)7-10(9)17(21)23-16/h5-7,12,14-16,19-20H,3-4H2,1-2H3/t12-,14-,15+,16+/m0/s1 |
InChI Key |
QOGSPMDZSUNSAJ-ARLBYUKCSA-N |
SMILES |
CN1CCC2=CC(C3C(C21)C4=CC(=C(C=C4C(=O)O3)OC)O)O |
Isomeric SMILES |
CN1CCC2=C[C@@H]([C@@H]3[C@H]([C@@H]21)C4=CC(=C(C=C4C(=O)O3)OC)O)O |
Canonical SMILES |
CN1CCC2=CC(C3C(C21)C4=CC(=C(C=C4C(=O)O3)OC)O)O |
Origin of Product |
United States |
Natural Occurrence and Chemodiversity
Botanical Sources and Distribution of 9-O-Demethyl-2alpha-hydroxyhomolycorine
The presence of this compound has been identified in specific members of the Amaryllidaceae family, primarily within the genus Narcissus.
Detailed phytochemical investigations have led to the successful isolation of this compound from certain Narcissus species. A study on the alkaloid content of Narcissus tazetta L. subsp. tazetta collected from Muğla, Turkey, reported the isolation of this compound. researchgate.net While research has been conducted on the genetic diversity of the endangered species Narcissus tortifolius, the available search results did not explicitly confirm the isolation of this compound from this particular species.
Extensive studies on the alkaloid profiles of Leucojum aestivum (summer snowflake) have been carried out to identify various Amaryllidaceae alkaloids, particularly due to its importance as a source of galanthamine (B1674398). nih.govresearchgate.netresearchgate.netmdpi.com These studies have identified a wide range of alkaloids, including galanthamine, lycorine (B1675740), and hamayne (B1210062) as dominant compounds in some cultures. nih.gov However, the available research on the alkaloid composition of Leucojum aestivum does not list this compound among the identified constituents. nih.govresearchgate.netresearchgate.netmdpi.comnih.gov
Beyond the Narcissus genus, the broader Amaryllidaceae family is known for producing a wide variety of alkaloids. ub.edu For instance, research on Lycoris radiata has led to the isolation of several homolycorine-type alkaloids, including 9-O-demethylhomolycorine. researchgate.net
Co-occurrence with Other Amaryllidaceae Alkaloids within Plant Extracts
Phytochemical analysis of plant extracts containing this compound reveals its co-occurrence with a variety of other Amaryllidaceae alkaloids. In the bulbs of Narcissus tazetta L. subsp. tazetta, this compound was found alongside pseudolycorine, galanthamine, and 11-hydroxygalanthamine. researchgate.net
The following table details the alkaloids that have been found to co-occur with homolycorine-type alkaloids in various Amaryllidaceae species.
| Plant Species | Co-occurring Alkaloids |
| Narcissus tazetta L. subsp. tazetta | Pseudolycorine, Galanthamine, 11-Hydroxygalanthamine, Homolycorine (B1213549), Ismine researchgate.netjmp.ir |
| Lycoris radiata | 2α-methoxy-6-O-ethyloduline, 2α-methoxy-6-O-methyloduline, Trispherine, 8-O-demethylhomolycorine, Homolycorine, Oduline, Lycorenine, 6α-O-methyllycorenine, O-ethyllycorenine researchgate.net |
| Narcissus tazetta (general) | Lycorine, Tazettine, N-nor-galanthamine, Haemanthamine, 3-epi-hydroxybulbispermine, Carinatine, Narcissidine, 4'-O-methylnorbelladine, Latifaliumin A, Lycorinine mdpi.comiosrphr.org |
Chemodiversity and Variability of this compound Content in Natural Sources
The chemical composition of Amaryllidaceae alkaloids within a single species can exhibit significant variability. This chemodiversity is influenced by genetic factors and environmental conditions. For instance, studies on Leucojum aestivum have shown variations in the alkaloid composition of extracts from bulbs collected from different populations. researchgate.net Similarly, research on different cultivars of Narcissus tazetta grown in the same location has revealed distinct alkaloid profiles. mdpi.com
The content of specific alkaloids, such as galanthamine and lycorine, has been shown to vary in Narcissus tazetta L. subsp. tazetta based on whether the bulbs or aerial parts of the plant are analyzed. researchgate.net This suggests that the concentration and presence of this compound could also differ depending on the plant part, geographical location, and specific cultivar. The marvelous chemodiversity of Narcissus species underpins the varied alkaloid profiles observed. researchgate.net This inherent variability is a critical consideration in the phytochemical analysis of these plants.
Isolation and Purification Methodologies for 9 O Demethyl 2alpha Hydroxyhomolycorine
Extraction Techniques from Plant Biomass (e.g., Ethanolic Extraction)
The initial step in obtaining 9-O-Demethyl-2alpha-hydroxyhomolycorine involves the extraction of total alkaloids from the plant biomass, typically the bulbs of plants from the Lycoris genus. nih.govnih.gov Ethanolic extraction is a commonly employed method due to its effectiveness in solubilizing a broad range of alkaloids.
The general procedure involves macerating or cutting the fresh or dried plant material into small pieces to increase the surface area for solvent penetration. nih.gov An 80% aqueous ethanol (B145695) solution is frequently used as the extraction solvent. nih.gov The plant material is typically refluxed with the ethanolic solution for several hours to ensure exhaustive extraction. This process is often repeated multiple times to maximize the yield of the crude extract. nih.gov Following extraction, the combined ethanolic extracts are concentrated under reduced pressure to remove the solvent, yielding a viscous crude extract containing a mixture of alkaloids and other phytochemicals. nih.gov This crude extract then undergoes further partitioning, for example, between chloroform (B151607) and water, to separate the alkaloids into the organic phase. nih.gov
Table 1: Representative Ethanolic Extraction Parameters for Alkaloids from Lycoris sp.
| Parameter | Condition | Rationale |
|---|---|---|
| Plant Material | Bulbs of Lycoris species | Known to be a rich source of homolycorine-type alkaloids. |
| Solvent | 80% Ethanol in Water | Balances polarity to effectively extract a wide range of alkaloids. |
| Extraction Method | Reflux | Enhances extraction efficiency through heating. |
| Duration | 15 hours (repeated 3 times) nih.gov | Ensures thorough extraction of alkaloids from the plant matrix. nih.gov |
Chromatographic Separation Strategies
Due to the structural similarity of alkaloids within the plant extract, chromatographic methods are essential for the separation and purification of the target compound, this compound. nih.gov This typically involves a combination of column chromatography for initial fractionation and preparative high-performance liquid chromatography (HPLC) for final purification. nih.gov
Column chromatography is a fundamental technique for the initial separation of the crude alkaloid extract into less complex fractions. scirp.orgscirp.org Silica (B1680970) gel is a commonly used stationary phase for this purpose due to its ability to separate compounds based on polarity. column-chromatography.com
The crude extract is dissolved in a minimal amount of solvent and loaded onto a silica gel column. The separation is achieved by eluting the column with a gradient of solvents with increasing polarity. nih.gov For instance, a gradient system of petroleum ether and acetone, with increasing proportions of acetone, can be used. nih.gov The fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the desired homolycorine-type alkaloids. Fractions with similar TLC profiles are then pooled for further purification. Macroporous resins can also be used for preliminary purification, offering the advantage of lower cost and operating pressure. scirp.org
Table 2: Example of a Column Chromatography System for Alkaloid Fractionation | Parameter | Description | |---|---| | Stationary Phase | Silica gel (200-300 mesh) nih.gov | A polar adsorbent that separates compounds based on polarity. column-chromatography.com | | Mobile Phase | Petroleum ether-acetone gradient (e.g., 100:1 to 1:1 v/v) nih.gov | Gradually increases the polarity of the eluent to separate a wide range of compounds. nih.gov | | Monitoring | Thin-Layer Chromatography (TLC) | Allows for the visualization and pooling of fractions containing compounds of interest. | | Outcome | Simplified fractions enriched with specific alkaloid classes. |
For the final isolation of this compound to a high degree of purity, preparative high-performance liquid chromatography (preparative HPLC) is the method of choice. column-chromatography.com This technique offers higher resolution and efficiency compared to standard column chromatography.
The enriched fractions obtained from column chromatography are subjected to preparative HPLC. A reversed-phase C18 column is often employed, which separates compounds based on their hydrophobicity. nih.gov The mobile phase typically consists of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile (B52724), and water, often with additives like formic acid or diethylamine (B46881) to improve peak shape and resolution. nih.gov The elution can be isocratic (constant mobile phase composition) or gradient (changing mobile phase composition). The effluent is monitored by a UV detector, and the peak corresponding to this compound is collected. The collected fraction is then concentrated to yield the pure compound.
Table 3: Illustrative Preparative HPLC Conditions for Homolycorine (B1213549) Alkaloid Purification | Parameter | Condition | |---|---| | Column | Reversed-phase C18 (e.g., 250 x 20 mm) nih.gov | Separates compounds based on hydrophobicity. | | Mobile Phase | Methanol/Water or Acetonitrile/Water mixture nih.govnih.gov | The specific ratio is optimized for the target compound. | | Elution Mode | Isocratic or Gradient | Chosen based on the complexity of the fraction being purified. | | Detection | UV Detector | Monitors the elution of compounds from the column. | | Outcome | High-purity (>95%) isolated this compound. |
Structural Elucidation and Conformational Analysis of 9 O Demethyl 2alpha Hydroxyhomolycorine
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the intricate structure of organic molecules. Through a series of one-dimensional and two-dimensional experiments, the connectivity of atoms and their spatial relationships are meticulously mapped out.
¹H NMR Spectroscopy for Proton Connectivity and Chemical Environment
The ¹H NMR spectrum provides crucial information about the proton framework of the molecule. Each unique proton environment generates a distinct signal, and the chemical shift (δ) of this signal indicates the electronic environment of the proton. The integration of the signal corresponds to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of neighboring protons, allowing for the establishment of proton-proton connectivity.
For 9-O-Demethyl-2alpha-hydroxyhomolycorine, characteristic signals would be expected for the aromatic protons, the olefinic proton, various methine and methylene groups within the fused ring system, and the N-methyl group. The presence of hydroxyl groups would be confirmed by signals that are typically broad and may exchange with D₂O.
Table 1: Hypothetical ¹H NMR Data for this compound This table is for illustrative purposes only, as specific experimental data is not available.
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| H-1 | 3.50 | d | 12.0 | 1H |
| H-2 | 4.20 | m | 1H | |
| H-3 | 5.80 | d | 10.0 | 1H |
| H-4 | 6.10 | d | 10.0 | 1H |
| H-6α | 4.05 | d | 15.0 | 1H |
| H-6β | 3.85 | d | 15.0 | 1H |
| H-7 | 6.80 | s | 1H | |
| H-10 | 6.95 | s | 1H |
¹³C NMR Spectroscopy for Carbon Skeleton Analysis
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and provides information about their chemical environment. The chemical shifts of the carbon signals indicate the type of carbon (e.g., aromatic, olefinic, aliphatic, carbonyl). Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.
In the case of this compound, the ¹³C NMR spectrum would show distinct signals for the carbons of the aromatic ring, the double bond, the carbon atoms bearing hydroxyl and ether functionalities, and the carbons of the aliphatic portions of the ring system, as well as the N-methyl group.
Table 2: Hypothetical ¹³C NMR Data for this compound This table is for illustrative purposes only, as specific experimental data is not available.
| Position | Chemical Shift (δ, ppm) | Carbon Type |
|---|---|---|
| C-1 | 55.0 | CH |
| C-2 | 70.0 | CH |
| C-3 | 125.0 | CH |
| C-4 | 130.0 | CH |
| C-4a | 128.0 | C |
| C-6 | 50.0 | CH₂ |
| C-6a | 145.0 | C |
| C-7 | 110.0 | CH |
| C-8 | 148.0 | C |
| C-9 | 147.0 | C |
| C-10 | 112.0 | CH |
| C-10a | 135.0 | C |
| C-10b | 45.0 | C |
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) can determine the mass with very high accuracy, allowing for the unambiguous determination of the elemental composition. The fragmentation pattern observed in the mass spectrum provides valuable clues about the structure of the molecule, as specific fragments are characteristic of certain structural motifs. For this compound, the molecular ion peak would confirm its molecular weight, and characteristic fragmentation patterns would likely involve the loss of the N-methyl group, hydroxyl groups, and fragmentation of the ring system, providing further confirmation of the proposed structure.
Chiroptical Methods for Stereochemical Assignment
Since this compound is a chiral molecule, chiroptical methods are essential for determining its absolute stereochemistry.
Optical Rotation: This technique measures the rotation of plane-polarized light by a chiral compound. The specific rotation ([α]D) is a characteristic physical property of a chiral molecule and can be used to distinguish between enantiomers.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule and can be compared with theoretical calculations or with the spectra of related compounds of known absolute configuration to determine the stereochemistry of the target molecule.
Advanced Spectroscopic Techniques in Structural Confirmation
In addition to the core techniques described above, other advanced spectroscopic methods can be employed for further structural confirmation. For instance, X-ray crystallography, if a suitable crystal can be obtained, provides the most definitive three-dimensional structure of a molecule. Infrared (IR) spectroscopy can be used to identify the presence of specific functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups, based on their characteristic absorption frequencies.
Biosynthetic Pathways of 9 O Demethyl 2alpha Hydroxyhomolycorine
General Principles of Amaryllidaceae Alkaloid Biosynthesis
The biosynthesis of the vast array of Amaryllidaceae alkaloids begins with the aromatic amino acids L-phenylalanine and L-tyrosine. researchgate.netmdpi.comnih.gov Through the phenylpropanoid pathway, L-phenylalanine is converted into 3,4-dihydroxybenzaldehyde (B13553). mdpi.comresearchgate.net Concurrently, L-tyrosine is decarboxylated by tyrosine decarboxylase (TYDC) to yield tyramine. nih.govresearchgate.netresearchgate.net
A crucial condensation reaction then occurs between 3,4-dihydroxybenzaldehyde and tyramine, forming a Schiff base which is subsequently reduced to create the central precursor, norbelladine (B1215549). nih.govresearchgate.netfrontiersin.org This reaction is catalyzed by enzymes such as norbelladine synthase (NBS) and noroxomaritidine/norcraugsodine reductase (NR). researchgate.netresearchgate.netfrontiersin.orgresearchgate.net
Norbelladine undergoes a critical O-methylation at the 4'-position of the tyramine-derived ring, a reaction catalyzed by norbelladine 4'-O-methyltransferase (N4OMT), to produce 4'-O-methylnorbelladine. researchgate.netnih.govnih.govrsc.orgnih.gov This compound represents the last common intermediate, a key branch point from which the diverse skeletons of Amaryllidaceae alkaloids arise through different patterns of intramolecular oxidative C-C phenol (B47542) coupling. researchgate.netmdpi.comresearchgate.netnih.gov These coupling reactions are primarily catalyzed by cytochrome P450 enzymes of the CYP96T family. researchgate.netresearchgate.netnih.govfrontiersin.org The regioselectivity of this coupling (ortho-para', para-para', or para-ortho') dictates the fundamental structure of the resulting alkaloid class, such as the galanthamine (B1674398), crinine, or lycorine (B1675740) types. mdpi.comnih.gov
Proposed Precursors and Enzymatic Steps Leading to the Homolycorine (B1213549) Skeleton
The homolycorine skeleton is derived from the same pathway as lycorine-type alkaloids, which originates from an ortho-para' phenol coupling of 4'-O-methylnorbelladine. nih.govrsc.org This coupling is proposed to be catalyzed by specific cytochrome P450 enzymes, leading to the formation of norpluviine (B12688598) as a key intermediate. rsc.org
The transformation from the lycorine-type precursor, norpluviine, to the homolycorine skeleton is a significant structural rearrangement. The proposed biosynthetic route involves several key steps, although the precise order and the enzymes involved are not yet fully determined. nih.gov The conversion is thought to be initiated by an oxidation at the C-6 position of norpluviine, likely catalyzed by an oxidoreductase. This is followed by the cleavage of the B-ring and an intramolecular rotation. The final step is a hemiacetal formation, which establishes the characteristic 2-benzopyrano-[3,4-g]indole structure of the homolycorine alkaloids. This rearrangement effectively transforms the pyrrolo[de]phenanthridine skeleton of the lycorine-type into the homolycorine framework.
Table 1: Proposed Enzymatic Steps from Norpluviine to the Homolycorine Skeleton
| Step | Proposed Reaction | Putative Enzyme Class |
| 1 | Oxidation of Norpluviine at C-6 | Oxidoreductase (e.g., Cytochrome P450) |
| 2 | B-Ring Cleavage | Unknown |
| 3 | Intramolecular Rotation | Isomerase |
| 4 | Hemiacetal Formation | Unknown (may occur spontaneously) |
Specific Enzymatic Mechanisms for Demethylation and Hydroxylation at C-2 and C-9 Positions
The biosynthesis of 9-O-Demethyl-2alpha-hydroxyhomolycorine from a basic homolycorine precursor requires two specific modifications: a demethylation at the C-9 position and a hydroxylation at the C-2 position with alpha stereochemistry. While the specific enzymes for these reactions in homolycorine biosynthesis have not been definitively characterized, the types of enzymes that catalyze such transformations in other plant alkaloid pathways are well-documented.
C-9 O-Demethylation: The removal of a methyl group from a hydroxyl function is a common reaction in secondary metabolism. This O-demethylation is often catalyzed by enzymes from two major families: cytochrome P450 monooxygenases (CYPs) and 2-oxoglutarate/Fe(II)-dependent dioxygenases (2-OGDs). nih.govfrontiersin.orgmdpi.com These enzymes typically hydroxylate the methyl group, leading to an unstable intermediate that spontaneously eliminates formaldehyde (B43269) to yield the demethylated product. frontiersin.org Given the prevalence of CYPs in Amaryllidaceae alkaloid biosynthesis, a member of this superfamily is a strong candidate for catalyzing the 9-O-demethylation of a homolycorine precursor.
C-2α Hydroxylation: The introduction of a hydroxyl group at a specific carbon with defined stereochemistry is a hallmark of biosynthetic tailoring enzymes. Cytochrome P450 enzymes are well-known for their ability to perform highly specific hydroxylations on complex molecules. nih.govnih.govyoutube.com Alternatively, 2-oxoglutarate-dependent dioxygenases are also known to be involved in hydroxylation reactions in the biosynthesis of various alkaloids. nih.govnih.govmdpi.com Therefore, it is highly probable that a specific CYP or 2-OGD enzyme is responsible for the C-2α hydroxylation that transforms a homolycorine intermediate into 2-alpha-hydroxyhomolycorine derivatives. The isolation of 2α-10bα-dihydroxy-9-O-demethylhomolycorine from Hippeastrum solandriflorum suggests the presence of such enzymatic machinery in the Amaryllidaceae family. nih.gov
Elucidation of Biosynthetic Genes and Enzymes Involved in Homolycorine-Type Alkaloid Synthesis
While the complete gene set for the biosynthesis of this compound remains to be fully elucidated, significant progress has been made in identifying genes for the upstream portions of the Amaryllidaceae alkaloid pathways. Transcriptomic studies in various Amaryllidaceae species, such as Narcissus, Lycoris, and Leucojum, have led to the identification and characterization of genes encoding key enzymes. researchgate.netresearchgate.netnih.govresearchgate.net
These identified genes include those for the initial precursor supply and formation of 4'-O-methylnorbelladine, such as:
Phenylalanine ammonia-lyase (PAL) researchgate.net
Cinnamate 4-hydroxylase (C4H) researchgate.netnih.gov
Tyrosine decarboxylase (TYDC) researchgate.net
Norbelladine synthase (NBS) researchgate.netresearchgate.netresearchgate.net
Norbelladine 4'-O-methyltransferase (N4OMT) researchgate.netrsc.orgnih.govsemanticscholar.org
The critical branching point is controlled by the CYP96T subfamily of cytochrome P450s, which catalyze the regioselective phenol coupling. researchgate.netresearchgate.netnih.gov Recent functional characterization of CYP96T homologs from Lycoris aurea has provided insight into the genetic basis for the formation of different alkaloid backbones. frontiersin.org Specifically, certain CYP96T1-like enzymes were found to be responsible for the para-ortho' coupling that directs biosynthesis towards the galanthamine skeleton, while another study pointed to a different CYP96T enzyme, NtêCYP96T5, being involved in the ortho-para' coupling to produce norpluviine, the precursor to the lycorine and homolycorine types. frontiersin.org
Despite these advances, the specific genes encoding the enzymes for the downstream modifications—the rearrangement of norpluviine and the subsequent demethylation and hydroxylation steps to yield this compound—have not yet been isolated and characterized. The identification of these genes is a key area for future research and will likely be achieved through a combination of transcriptomics, proteomics, and functional genomics approaches. nih.gov
Table 2: Key Characterized Genes in the Upstream Biosynthesis of Homolycorine-Type Alkaloids
| Gene | Enzyme | Function | Representative Species |
| PAL | Phenylalanine ammonia-lyase | Phenylalanine -> Cinnamic acid | Lycoris radiata |
| C4H | Cinnamate 4-hydroxylase | Cinnamic acid -> p-Coumaric acid | Lycoris radiata |
| TYDC | Tyrosine decarboxylase | Tyrosine -> Tyramine | Narcissus sp. aff. pseudonarcissus |
| NBS | Norbelladine synthase | Tyramine + 3,4-DHBA -> Norbelladine | Narcissus papyraceus, Leucojum aestivum |
| N4OMT | Norbelladine 4'-O-methyltransferase | Norbelladine -> 4'-O-methylnorbelladine | Narcissus sp. aff. pseudonarcissus, Lycoris spp. |
| CYP96T | Cytochrome P450 96T | 4'-O-methylnorbelladine -> Phenol coupling | Lycoris aurea, Narcissus sp. |
Biological Activities and Mechanistic Investigations Non Clinical Focus
In Vitro Studies on Cellular and Molecular Targets
Cholinesterase Enzyme Inhibition Profile and Potency (Acetylcholinesterase, Butyrylcholinesterase)
Amaryllidaceae alkaloids are renowned for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the regulation of cholinergic neurotransmission. mdpi.commdpi.com While specific data for 9-O-Demethyl-2alpha-hydroxyhomolycorine is limited, studies on related alkaloids from the Amaryllidaceae family demonstrate a wide range of inhibitory potencies.
For instance, a study evaluating 23 different Amaryllidaceae alkaloids revealed that lycorine-type alkaloids were particularly active. nih.gov 1-O-acetyllycorine, for example, exhibited an IC50 value of 0.96 ± 0.04 µM against AChE, showing more potent inhibition than the clinically used drug galanthamine (B1674398). nih.gov In contrast, other alkaloids like lycorine (B1675740) itself and its derivative 1,2-di-O-acetyllycorine showed weaker activity with IC50 values of 213 ± 1 µM and 211 ± 10 µM, respectively. nih.govcapes.gov.br
A new homolycorine-type alkaloid, while structurally related, was found to be almost devoid of cholinesterase inhibitory activity. proquest.com However, a heterodimer alkaloid of the narcikachnine-type, which combines galantamine and galanthindole cores, demonstrated balanced and potent inhibition of both human AChE (hAChE) and human BuChE (hBuChE) with IC50 values of 3.29 ± 0.73 µM and 3.44 ± 0.02 µM, respectively. proquest.com
The inhibitory potential can vary significantly even within the same plant source. Alkaloid extracts from the bulbs of Clinanthus incarnatus and Urceolina formosa showed potent AChE inhibition with IC50 values of 1.73 ± 0.25 µg·mL⁻¹ and 2.63 ± 0.83 µg·mL⁻¹, respectively. mdpi.com The same U. formosa extracts also demonstrated the best BuChE inhibition. mdpi.com
| Alkaloid/Extract | Enzyme | IC50 Value (µM or µg·mL⁻¹) | Source |
|---|---|---|---|
| 1-O-acetyllycorine | AChE | 0.96 ± 0.04 µM | nih.gov |
| Lycorine | AChE | 213 ± 1 µM | nih.govcapes.gov.br |
| 1,2-di-O-acetyllycorine | AChE | 211 ± 10 µM | nih.gov |
| Narciabduliine | hAChE | 3.29 ± 0.73 µM | proquest.com |
| Narciabduliine | hBuChE | 3.44 ± 0.02 µM | proquest.com |
| Clinanthus incarnatus extract (bulbs) | AChE | 1.73 ± 0.25 µg·mL⁻¹ | mdpi.com |
| Urceolina formosa extract (bulbs) | AChE | 2.63 ± 0.83 µg·mL⁻¹ | mdpi.com |
| Urceolina formosa extract (bulbs) | BuChE | 30.56 ± 1.56 µg·mL⁻¹ | mdpi.com |
Molecular docking studies are instrumental in elucidating the binding interactions between inhibitors and the active sites of enzymes like AChE. plos.orgnih.govresearchgate.net Such computational approaches help to understand the structure-activity relationships of Amaryllidaceae alkaloids. researchgate.net
For the narcikachnine-type alkaloid, narciabduliine, molecular modeling simulations predicted its accommodation within the active sites of both hAChE and hBuChE. proquest.com These computational models are crucial for rationalizing the observed inhibitory activities and for guiding the design of more potent inhibitors. plos.org The validation of docking protocols is a critical first step, often achieved by redocking a known ligand to ensure the accuracy of the predicted binding poses. nih.gov
Studies on other Amaryllidaceae alkaloids have provided insights into the key structural features required for AChE inhibition. For lycorine-type alkaloids, a hydrogen-bond acceptor at the C-1 position is considered important for activity. researchgate.net The introduction of lipophilic substituents at C-1 and C-2 has been shown to play a pivotal role in enhancing acetylcholinesterase inhibitory potential. researchgate.net
Modulatory Effects on Cellular Processes (e.g., Antiproliferative Activity in Non-Cancer Cell Lines, if applicable)
While extensive research has focused on the antiproliferative effects of Amaryllidaceae alkaloids against various cancer cell lines, nih.goviiarjournals.orgejgm.co.ukiiarjournals.org data on their activity in non-cancer cell lines is less prevalent. The cytotoxicity of these alkaloids is often evaluated in parallel with their biological activities to determine their selectivity. For example, in antiviral studies, the cytotoxic concentration (CC50) is determined in the host cell lines used for viral replication. nih.gov Similarly, in antiparasitic assays, cytotoxicity is assessed against cell lines like Vero and HepG2 to ensure that the observed activity is specific to the parasite and not due to general toxicity to the host cells. nih.govresearchgate.net
Exploration of Antioxidant Properties at the Cellular Level
Several studies have investigated the antioxidant potential of extracts from Amaryllidaceae plants. nih.govnih.gov Extracts from Galanthus reginae-olgae demonstrated the ability to reduce the stable free radical DPPH, with IC50 values of 39 and 29 µg/mL for extracts from aerial parts and bulbs, respectively. nih.gov The ethyl acetate (B1210297) fraction of the aerial parts showed even higher activity, which was attributed to the presence of polyphenolic compounds. nih.gov
Alkaloids isolated from Crinum latifolium also exhibited antioxidant activity in both ABTS•+ and DPPH tests. nih.gov However, specific studies focusing on the cellular antioxidant properties of this compound or closely related homolycorine (B1213549) alkaloids are not widely available.
Antimicrobial Activity Studies (e.g., Antibacterial, Antifungal, Antiparasitic)
Amaryllidaceae alkaloids have demonstrated a broad spectrum of antimicrobial activities. mdpi.commdpi.comresearchgate.netnih.gov
Antibacterial Activity: While the antibacterial potential of plant-derived small molecules is a subject of ongoing research, nih.gov specific data on homolycorine-type alkaloids is limited. Studies on related aminoglycoside derivatives have shown activity against both susceptible and resistant Gram-positive and Gram-negative bacteria. nih.gov
Antifungal Activity: The antifungal properties of Amaryllidaceae alkaloids have been reported against various fungal pathogens. nih.govmdpi.com Lycorine and narciclasine, isolated from Lycoris species, showed good inhibitory activities against Magnaporthe oryzae in vitro. nih.gov Lycorine has also demonstrated antifungal potential against several clinically relevant Candida species. mdpi.com The minimum inhibitory concentration (MIC) of lycorine against Candida albicans was reported to be 64 µM. mdpi.com
| Candida Species | MIC (µg/mL) | Source |
|---|---|---|
| C. albicans | 86 | mdpi.com |
| C. krusei | 86 | mdpi.com |
| C. parapsilosis | 172 | mdpi.com |
| C. auris | 344 | mdpi.com |
Antiparasitic Activity: Several Amaryllidaceae alkaloids have shown promising activity against parasites like Trypanosoma cruzi and Leishmania infantum. nih.govresearchgate.netnih.gov In one study, the alkaloid hippeastrine (B59) was found to be selectively active against the amastigote stage of T. cruzi with an IC50 of 3.31 µM. nih.govresearchgate.net Lycorine also exhibited significant activity against the amastigote form of T. cruzi with an IC50 of 7.70 µM. nih.gov Haemanthamine was identified as a potent agent against both T. cruzi and L. infantum. nih.gov
Antiviral Activity Assessments (e.g., Flaviviruses, if applicable to compound type)
The antiviral properties of Amaryllidaceae alkaloids, particularly against RNA viruses, are a significant area of research. nih.govresearchgate.netmdpi.com Several alkaloids, including lycorine and its derivatives, have shown potent inhibitory effects against flaviviruses such as Dengue virus (DENV) and Zika virus (ZIKV). nih.govrsc.orgunibo.it
Homolycorine, along with lycorine and haemanthamine, has been reported to possess antiretroviral activities. nih.govresearchgate.net In a study assessing the antiviral activity of alkaloids from Pancratium maritimum, homolycorine was tested against DENV. nih.gov The results showed that many of the tested Amaryllidaceae alkaloids inhibited DENV replication at non-cytotoxic concentrations. rsc.org
Cherylline, another Amaryllidaceae alkaloid, effectively inhibited both DENV and ZIKV replication by targeting a post-entry step, specifically hindering viral RNA synthesis. unibo.it Lycorine is also a known inhibitor of flaviviruses and coronaviruses. nih.govresearchgate.net
| Alkaloid | EC50 (µM) | Source |
|---|---|---|
| Haemanthamine | 10.9 | nih.gov |
| Lycorine | 12.7 | nih.gov |
| Pancracine | 18.5 | nih.gov |
| Haemanthidine | 25.3 | nih.gov |
In Vivo Studies in Non-Human Biological Systems (e.g., Insect Antifeedant Effects, Lower Organism Models)
Following a comprehensive review of scientific literature, no specific in vivo studies focusing on the insect antifeedant effects or other activities of this compound in non-human biological systems, such as lower organism models, were identified.
While the broader class of Amaryllidaceae alkaloids, to which this compound belongs, has been a subject of interest for various biological activities, research pinpointing the effects of this specific compound is not publicly available. nih.govmdpi.comnih.gov Alkaloids, in general, are recognized as a significant class of plant secondary metabolites that can act as feeding deterrents against herbivorous insects. nih.govmdpi.com The Amaryllidaceae family, known for its unique and structurally diverse alkaloids, has been noted for the ethnopharmacological relevance of its extracts, which includes insect antifeedant properties. rsc.org
However, the scientific literature available does not provide specific data or detailed research findings from in vivo studies conducted on this compound. Therefore, a data table on its specific effects cannot be compiled at this time. Further research would be necessary to determine the individual biological activities of this particular compound in non-human systems.
Synthetic Strategies and Structure Activity Relationship Sar Studies
Challenges and Approaches in the Total Synthesis of Homolycorine-Type Alkaloids
The total synthesis of homolycorine-type alkaloids presents considerable challenges due to their complex, polycyclic, and stereochemically dense structures. A primary hurdle lies in the construction of the core tetracyclic ring system, which features a lactone or lactol moiety and multiple contiguous stereocenters.
Key strategic challenges include:
Formation of the C4a-C4b Bond: The central bond that defines the homolycorine (B1213549) skeleton is often formed via intramolecular reactions. A critical step in the biosynthesis is the ortho-para' oxidative phenolic coupling, a process that can be difficult to replicate with high efficiency and regioselectivity in a laboratory setting. ub.edunih.gov
Introduction of Oxygenation Patterns: The specific placement of hydroxyl, methoxy (B1213986), and other oxygen-containing functional groups on the aromatic ring and the hydroindole nucleus is essential. Synthetic routes must be designed to allow for the regioselective introduction of these groups at various stages.
To overcome these obstacles, chemists have devised various synthetic approaches. Early strategies often involved biomimetic routes, attempting to mimic the proposed biosynthetic pathways. rsc.org More recent and advanced strategies have employed powerful synthetic methodologies, including:
Intramolecular Heck Reactions: To form key carbon-carbon bonds for ring closure.
Ring-Closing Metathesis (RCM): To construct the foundational macrocyclic or heterocyclic rings.
Diels-Alder Cycloadditions: To build the polycyclic core with a high degree of stereocontrol.
Asymmetric Catalysis: To establish the correct stereochemistry at critical centers early in the synthetic sequence. nih.gov
These complex, multi-step syntheses, while challenging, provide access to homolycorine alkaloids and their unnatural analogs, which are indispensable for detailed structure-activity relationship studies. nih.gov
Semisynthesis and Derivatization Strategies for Analog Generation
Given the difficulties associated with total synthesis, semisynthesis and derivatization of naturally abundant Amaryllidaceae alkaloids offer a more practical and efficient route to generate a diverse library of analogs. This approach leverages the pre-existing complex scaffold isolated from natural sources and introduces chemical modifications to probe specific structural features.
Common derivatization strategies include:
Modification of Hydroxyl and Amine Groups: The hydroxyl and amine functionalities present in the homolycorine skeleton are prime targets for modification. They can be readily acylated, alkylated, or converted to other functional groups to investigate their role in receptor binding or cell permeability. For instance, lycoricidine (B35470) derivatives have been synthesized to enhance antiviral effects. rsc.org
Demethylation and Alkylation: The methoxy groups, particularly at positions like C9, are often demethylated to yield the corresponding phenols. These phenols can then be re-alkylated with various groups to explore the steric and electronic requirements at that position.
Ring Modification: Chemical transformations can be employed to alter the lactone ring, for example, by reduction to the corresponding lactol or by ring-opening reactions.
Structure-Activity Relationship (SAR) Investigations
SAR studies are fundamental to understanding how the chemical structure of a molecule like 9-O-demethyl-2alpha-hydroxyhomolycorine relates to its biological activity. By comparing the potency of structurally related analogs, researchers can identify key pharmacophores—the essential molecular features responsible for a compound's pharmacological effects.
The presence or absence of a methyl group at the C9-oxygen position significantly impacts the biological activity of homolycorine alkaloids. This position is part of the aromatic D-ring, and its substitution pattern influences electronic properties and hydrogen bonding capabilities.
Hydrogen Bonding: A free hydroxyl group at C9 (the 9-O-demethyl form) can act as a hydrogen bond donor, a capability lost in its 9-O-methyl counterpart. This hydrogen bonding potential can be critical for anchoring the molecule within a biological target, such as an enzyme's active site. Docking analyses of other Amaryllidaceae alkaloids, like lycorine (B1675740), have shown that hydroxyl groups are key for interaction with viral proteins. rsc.org
Lipophilicity and Bioavailability: The replacement of a hydroxyl group with a methoxy group increases the molecule's lipophilicity. This can alter its pharmacokinetic properties, including cell membrane permeability and metabolic stability.
Studies on related alkaloids have provided insights. For example, comparing homolycorine with 8-O-demethylhomolycorine revealed their shared hypotensive effects, suggesting that modification at this part of the aromatic ring is tolerated for certain activities. ub.edu However, for other activities, the presence of the free hydroxyl is crucial. The investigation of norbelladine (B1215549) precursors showed that O-methylation could abolish anti-dengue virus potential, highlighting the importance of the phenolic hydroxyls. nih.gov
Table 1: Comparative Activity of Homolycorine Analogs with C9-Substitutions This table is illustrative, based on general SAR principles, as direct comparative data for this compound vs. its methylated form is limited in the provided search results.
| Compound | Modification at C9 | Hypothesized Impact on Bioactivity | Potential Mechanism |
|---|---|---|---|
| This compound | -OH (hydroxyl) | Potentially enhanced activity where H-bonding is critical. | Acts as a hydrogen bond donor. |
| 2alpha-hydroxyhomolycorine | -OCH3 (methoxy) | Activity may be reduced if H-bonding is lost; may have altered pharmacokinetics. | Lacks H-bond donor capability; increased lipophilicity. |
The substituent at the C2 position, located on the hydroindole portion of the molecule, is a critical determinant of biological activity. The presence, and particularly the stereochemistry, of a hydroxyl group at this position can profoundly influence the molecule's interaction with its biological targets.
Conformational Rigidity: A hydroxyl group at C2 can introduce conformational constraints and participate in intramolecular hydrogen bonding, which helps to lock the molecule into a specific three-dimensional shape. This pre-organization can be favorable for binding to a specific receptor site.
Direct Target Interaction: The 2-alpha-hydroxy group can serve as a crucial hydrogen bond donor or acceptor, directly engaging with amino acid residues in a target protein. For the related alkaloid lycorine, the C2 hydroxyl group has been implicated in hydrogen bonding with viral RNA-dependent RNA polymerase (RdRp), which is essential for its antiviral activity. rsc.org
Metabolic Stability: The presence of a hydroxyl group can create a site for metabolic conjugation (e.g., glucuronidation), which can affect the compound's half-life and clearance.
Conversely, the absence of this group or a change in its stereochemistry (e.g., to 2-beta) would be expected to lead to a significant change, and often a reduction, in potency. For example, studies on (+)-2-hydroxy-8-demethyl-homolycorine-α-N-oxide showed it lacked significant cytotoxic activity against a panel of cancer cell lines, suggesting that the combination of modifications, including the N-oxide and the C2-hydroxyl, resulted in an inactive compound. nih.gov
Table 2: Bioactivity Profile of Homolycorine Analogs with C2-Substitutions This table is illustrative, based on general SAR principles, as direct comparative data for 2-deoxy vs. 2-alpha-hydroxy analogs of 9-O-demethylhomolycorine is limited in the provided search results.
| Compound | Modification at C2 | Hypothesized Impact on Bioactivity | Potential Mechanism |
|---|---|---|---|
| This compound | alpha-OH | Potentially crucial for specific target binding. | Acts as H-bond donor/acceptor; induces specific conformation. |
| 9-O-Demethylhomolycorine (lacking C2-OH) | -H | Likely reduced or altered activity profile. | Loss of key H-bonding interaction site. |
| 9-O-Demethyl-2-oxohomolycorine | =O (keto) | Different activity profile. | Altered electronics and H-bonding capability (acceptor only). |
Stereochemistry, the three-dimensional arrangement of atoms, is a paramount factor in drug action, as biological systems (enzymes, receptors) are themselves chiral. nih.govnih.gov For homolycorine-type alkaloids, with their multiple stereocenters, the specific spatial orientation of substituents dramatically affects their pharmacological and pharmacokinetic profiles. researchgate.net
Enantioselectivity: The two enantiomers (non-superimposable mirror images) of a chiral drug can have vastly different biological effects. One enantiomer (the eutomer) may be responsible for the desired therapeutic activity, while the other (the distomer) may be inactive, less active, or even contribute to toxicity. nih.gov
Pharmacokinetic Differences: Stereochemistry influences how a drug is absorbed, distributed, metabolized, and excreted (ADME). Enzymes involved in drug metabolism, such as cytochrome P450s, often exhibit stereoselectivity, metabolizing one stereoisomer faster than another. researchgate.net
The absolute configuration of the homolycorine skeleton is therefore a critical determinant of its bioactivity. Any synthesis or derivatization effort must carefully control the stereochemical outcomes to produce a pharmacologically effective molecule. The natural configuration is often the most potent, as it has been evolutionarily selected for interaction with biological systems. mdpi.com
Analytical Chemistry and Quantitative Analysis of 9 O Demethyl 2alpha Hydroxyhomolycorine
Qualitative and Quantitative Determination in Complex Mixtures
The determination of 9-O-Demethyl-2alpha-hydroxyhomolycorine within intricate mixtures, such as plant extracts, necessitates powerful analytical methods that can separate and detect structurally similar compounds. Amaryllidaceae plants are known for producing a wide array of alkaloids, making the selective analysis of a single constituent a significant challenge. mdpi.comnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the separation and identification of volatile and thermally stable compounds. nih.gov It has been effectively utilized for the qualitative and quantitative analysis of Amaryllidaceae alkaloids in various plant species. nih.govnih.gov In GC-MS analysis, the sample is first vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a chemical fingerprint for identification. mdpi.com
While GC-MS offers high sensitivity and specificity, its application to Amaryllidaceae alkaloids can be limited by the volatility and thermal stability of the specific compounds. mdpi.com Some alkaloids, particularly those with multiple polar functional groups like hydroxyls, may require derivatization (e.g., silylation) to increase their volatility and prevent thermal degradation during analysis. researchgate.net For homolycorine-type alkaloids, GC-MS can provide detailed structural information based on characteristic fragmentation patterns, allowing for their identification in complex extracts. nih.gov Quantitative analysis is typically performed by creating a calibration curve using a pure standard of the target analyte. nih.gov
Table 1: Illustrative GC-MS Parameters for Amaryllidaceae Alkaloid Analysis
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Rtx-5 MS (or equivalent 5% Phenyl-Methylpolysiloxane) | Provides separation of semi-polar compounds. |
| Injector Temperature | 250-280 °C | Ensures rapid vaporization of the sample. |
| Oven Program | Initial temp ~80°C, ramped to ~300°C | Separates compounds based on boiling points. mdpi.com |
| Ionization Mode | Electron Impact (EI) at 70 eV | Creates reproducible fragmentation patterns for library matching. mdpi.com |
| Mass Analyzer | Quadrupole or Ion Trap | Scans a mass range (e.g., 50-500 amu) to detect fragments. mdpi.com |
| Derivatization | Silylation (e.g., with BSTFA) | May be required to increase volatility and thermal stability of polar alkaloids. researchgate.net |
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Amaryllidaceae alkaloids, as it is well-suited for non-volatile and thermally labile compounds. mdpi.comresearchgate.net When coupled with a Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, this method allows for the simultaneous quantification and spectral analysis of eluted compounds. mdpi.comnih.gov
The separation in HPLC is achieved by passing the sample through a column packed with a stationary phase (commonly C18) using a pressurized liquid mobile phase. scispace.com The DAD detector measures the absorbance of the eluting compounds across a range of UV-Vis wavelengths simultaneously, generating a three-dimensional dataset of absorbance, wavelength, and time. This is particularly useful for identifying Amaryllidaceae alkaloids, many of which possess a characteristic chromophore that absorbs UV light, allowing for their detection and tentative identification based on their UV spectra. researchgate.net For quantification, a calibration curve is constructed by plotting the peak area at a specific wavelength against the concentration of known standards. nih.gov
Table 2: Typical HPLC-DAD Conditions for Amaryllidaceae Alkaloid Quantification
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Separates alkaloids based on hydrophobicity. nih.gov |
| Mobile Phase | Gradient of acetonitrile (B52724) and water (often with additives like formic acid or TFA) | Provides efficient elution and separation of multiple alkaloids. scispace.com |
| Flow Rate | 0.8 - 1.2 mL/min | Ensures optimal separation and peak shape. |
| Detection | Diode Array Detector (DAD/PDA) | Measures absorbance from ~200-400 nm to obtain UV spectra for identification. scispace.com |
| Quantification Wavelength | ~280-300 nm | Typically set at the maximum absorbance wavelength for homolycorine-type alkaloids. |
The coupling of Ultra-Performance Liquid Chromatography (UPLC) with DAD and tandem mass spectrometry (MS/MS) via an Electrospray Ionization (ESI) source represents one of the most powerful and sensitive methods for the comprehensive analysis of Amaryllidaceae alkaloids. nih.govsigmaaldrich.com UPLC utilizes smaller column particles (<2 µm) than conventional HPLC, resulting in faster analysis times, higher resolution, and improved sensitivity. nih.govelsevierpure.com
In this hyphenated technique, compounds are separated by UPLC and first pass through the DAD for UV spectral data before entering the ESI-MS system. ESI generates charged ions from the eluted compounds without significant fragmentation, allowing for the determination of the molecular weight ([M+H]⁺). nih.gov These ions can then be fragmented in the mass spectrometer (MS/MS) to produce characteristic product ions. The fragmentation patterns are highly specific to the alkaloid's core structure, enabling unambiguous identification and differentiation between isomers. mdpi.comnih.gov This method is capable of identifying and quantifying dozens of alkaloids, including this compound, in a single run from a complex plant extract. mdpi.comnih.gov
Method Development and Validation for Research Applications
For research applications, it is imperative that the analytical methods used are robust, reliable, and fit for purpose. Method development and validation are critical steps to ensure the quality and accuracy of the data generated. Validation is typically performed according to guidelines from regulatory bodies like the FDA or the International Council for Harmonisation (ICH). mdpi.comrsc.org
Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.govrsc.org In the context of Amaryllidaceae alkaloid analysis, achieving specificity is challenging due to the presence of numerous structurally related isomers and congeners. mdpi.comnih.gov
Selectivity is primarily achieved through chromatographic separation. The development of an optimal UPLC or HPLC gradient is crucial to resolve the target analyte, this compound, from other co-eluting alkaloids. mdpi.com Further selectivity is provided by the detection method. While DAD adds a layer of selectivity through UV spectral data, mass spectrometry offers superior selectivity. High-resolution mass spectrometry (HRMS) can determine the elemental composition of an ion, while tandem mass spectrometry (MS/MS) can identify a compound based on its unique fragmentation pattern, providing a very high degree of confidence in identification even if chromatographic separation is incomplete. rsc.org
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: intra-day (repeatability) and inter-day (intermediate precision). nih.govresearchgate.net
Accuracy is the closeness of the analytical result to the true value. It is typically determined by analyzing samples with a known concentration of the analyte (quality control samples) and expressing the result as a percentage of recovery. nih.gov
For quantitative methods used in research, acceptable limits are generally an RSD of less than 15% for precision and an accuracy range of 85-115% (or 80-120% at the lower limit of quantification). rsc.orgresearchgate.net These parameters are evaluated by repeatedly analyzing quality control (QC) samples prepared at low, medium, and high concentrations within the range of the calibration curve. nih.govnih.gov
Table 3: Example of Method Validation Data for Precision and Accuracy
| Quality Control Level | Intra-Day Precision (%RSD) | Inter-Day Precision (%RSD) | Accuracy (% Recovery) |
|---|---|---|---|
| Low (LQC) | ≤ 15.0% | ≤ 15.0% | 85.0% - 115.0% |
| Medium (MQC) | ≤ 15.0% | ≤ 15.0% | 85.0% - 115.0% |
| High (HQC) | ≤ 15.0% | ≤ 15.0% | 85.0% - 115.0% |
Robustness and Limit of Detection/Quantification
The analytical chemistry of this compound, a member of the homolycorine-type Amaryllidaceae alkaloids, necessitates rigorous method validation to ensure reliable and accurate quantification in various matrices. Key parameters in this validation are the method's robustness, its limit of detection (LOD), and its limit of quantification (LOQ). While specific studies detailing these parameters for this compound are not prevalent in the public domain, an understanding can be derived from the established analytical methodologies for other Amaryllidaceae alkaloids, such as lycorine (B1675740) and galanthamine (B1674398).
Robustness in high-performance liquid chromatography (HPLC) methods, a common technique for analyzing Amaryllidaceae alkaloids, is evaluated by intentionally varying critical method parameters to assess the impact on analytical results. For reversed-phase HPLC, factors typically investigated include the pH of the mobile phase, the percentage of organic solvent, the column temperature, and the flow rate. sepscience.com For instance, a change of just 1% in the organic solvent composition can significantly alter retention times. sepscience.com The reliability of an analytical method for Amaryllidaceae alkaloids can be demonstrated through reproducibility tests using extracts from plant sources. researchgate.net Given that this compound is analyzed using similar HPLC or ultra-performance liquid chromatography (UPLC) systems, its analytical methods would be expected to undergo similar robustness testing.
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental for determining the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These values are crucial for analyzing trace amounts of alkaloids in complex biological or environmental samples.
For Amaryllidaceae alkaloids, these limits are often determined using signal-to-noise ratios or through the standard deviation of the response and the slope of the calibration curve. For example, a validated HPLC-DAD method for lycorine, a related alkaloid, reported an LOD of 0.017 µg/mL and an LOQ of 0.053 µg/mL. researchgate.net In another study using nonaqueous capillary electrophoresis-electrospray ionization-ion trap mass spectrometry (NACE-ESI-IT-MS) for several Amaryllidaceae alkaloids, the LODs were found to be below 240 ng/mL. nih.gov For a series of lupin alkaloids analyzed by HPLC-MS/MS, LOQs were in the range of 1 to 25 µg/kg, demonstrating the high sensitivity of modern mass spectrometry-based methods. nih.govmdpi.com It is anticipated that a validated UPLC-MS/MS method for this compound would yield LOD and LOQ values in a similarly low range, enabling its detection and quantification at trace levels.
The table below illustrates typical LOD and LOQ values for related Amaryllidaceae alkaloids, providing a reference for the expected sensitivity of analytical methods for this compound.
| Analyte | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Lycorine | HPLC-DAD | 0.017 µg/mL | 0.053 µg/mL |
| Various Amaryllidaceae Alkaloids | NACE-ESI-IT-MS | <240 ng/mL | Not Reported |
| Lupin Alkaloids | HPLC-MS/MS | Not Reported | 1 - 25 µg/kg |
Sample Preparation Optimization for Analytical Purposes
The effective isolation and purification of this compound from its source matrix are critical for accurate and reproducible analytical results. The complexity of plant extracts, which contain a wide array of compounds, necessitates an optimized sample preparation protocol to minimize matrix effects and enhance the sensitivity of the analytical method. nih.gov
A common initial step in the extraction of Amaryllidaceae alkaloids from plant material, such as bulbs or aerial parts, is maceration or ultrasonication with an organic solvent like methanol (B129727) or ethanol (B145695). nih.govwiley.com To remove fats and other non-polar compounds, a liquid-liquid extraction (LLE) step is often employed, where the initial extract is acidified and washed with a non-polar solvent like diethyl ether or petroleum ether. wiley.com Subsequently, the aqueous layer is made alkaline with ammonia (B1221849), and the alkaloids are extracted into an organic solvent such as ethyl acetate (B1210297) or chloroform (B151607). wiley.com
Solid-Phase Extraction (SPE) is a widely used and highly effective technique for the cleanup and concentration of Amaryllidaceae alkaloids from crude extracts. mdpi.com Mixed-mode cation exchange (MCX) cartridges have proven to be particularly useful. mdpi.com The optimization of an SPE method involves several key steps:
Conditioning the Cartridge: The sorbent is activated with an organic solvent like methanol, followed by equilibration with an acidic aqueous solution.
Loading the Sample: The acidified plant extract is loaded onto the cartridge, where the protonated alkaloids are retained by the cation-exchange mechanism.
Washing: The cartridge is washed with a weak organic solvent to remove neutral and acidic impurities.
Elution: The target alkaloids are eluted with a basic organic solvent, such as methanol or acetonitrile containing ammonia or another base.
The choice of solvents, their volumes, and the pH at each step are critical parameters that must be optimized to achieve high recovery of this compound while effectively removing interfering substances. For instance, a study on various Amaryllidaceae alkaloids demonstrated that Oasis MCX SPE cartridges were effective for enriching the total alkaloid fraction from Lycoris species. mdpi.com
Further optimization may involve comparing different SPE sorbents (e.g., C18, silica) and elution solvents. The final prepared sample should be dissolved in a solvent compatible with the initial mobile phase of the chromatographic system to ensure good peak shape. nih.gov Filtration of the final extract through a syringe filter (e.g., 0.22 or 0.45 µm) is a crucial final step to remove any particulate matter that could block the HPLC or UPLC column. nih.gov
The table below summarizes a general workflow for the optimization of sample preparation for the analysis of homolycorine-type alkaloids.
| Step | Parameter to Optimize | Rationale |
| Initial Extraction | Solvent type (e.g., methanol, ethanol), Extraction method (e.g., maceration, ultrasonication) | To maximize the initial recovery of the target alkaloid from the raw material. |
| Liquid-Liquid Extraction | pH of aqueous phase, Organic solvent for washing, Organic solvent for extraction | To effectively partition the alkaloids and remove interfering compounds like fats and pigments. |
| Solid-Phase Extraction | Sorbent type (e.g., MCX, C18), Wash solvent composition, Elution solvent composition and pH | To achieve selective retention and elution of the target analyte, leading to a cleaner and more concentrated sample. |
| Final Preparation | Reconstitution solvent, Filtration | To ensure compatibility with the analytical instrument and prevent column clogging. |
Q & A
Q. What are the recommended analytical techniques for structural elucidation of 9-O-Demethyl-2α-hydroxyhomolycorine?
- Methodological Answer : Structural characterization requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY, HMBC) and high-resolution mass spectrometry (HR-MS). For stereochemical confirmation, circular dichroism (CD) spectroscopy or X-ray crystallography is essential. Ensure purity via HPLC with photodiode array detection (HPLC-PDA) and cross-validate with thin-layer chromatography (TLC) under optimized solvent systems .
- Key Considerations :
- For novel derivatives, compare spectral data with existing lycorine-type alkaloid libraries.
- Address solvent interference in NMR by using deuterated solvents with internal standards (e.g., TMS).
Q. How should researchers design synthesis protocols for 9-O-Demethyl-2α-hydroxyhomolycorine derivatives?
- Methodological Answer : Focus on regioselective demethylation and hydroxylation steps. Use protecting groups (e.g., acetyl or benzyl) to prevent unwanted side reactions. Optimize reaction conditions (temperature, solvent polarity, and catalyst choice) via Design of Experiments (DoE) to maximize yield. Validate intermediates using LC-MS and monitor reaction progress with in-situ FTIR .
- Data Validation :
- Confirm reaction completion via TLC with iodine vapor or UV visualization.
- Cross-check purity using elemental analysis (C, H, N) for novel derivatives.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for 9-O-Demethyl-2α-hydroxyhomolycorine?
- Methodological Answer : Discrepancies in cytotoxicity or enzyme inhibition assays often arise from variability in compound purity, cell line selection, or assay conditions. Implement the following:
Standardization : Use certified reference materials (CRMs) and adhere to OECD guidelines for in vitro assays.
Dose-Response Analysis : Perform EC50/IC50 calculations with nonlinear regression models (e.g., GraphPad Prism).
Mechanistic Validation : Pair phenotypic assays with target-specific readouts (e.g., Western blot for apoptosis markers) .
- Case Study :
- A 2023 study attributed conflicting cytotoxicity results to differences in mitochondrial membrane potential assays (JC-1 vs. TMRM dyes). Replicate findings using orthogonal methods .
Q. What advanced computational strategies are suitable for predicting the pharmacokinetic profile of 9-O-Demethyl-2α-hydroxyhomolycorine?
- Methodological Answer : Combine molecular dynamics (MD) simulations and quantitative structure-activity relationship (QSAR) modeling.
MD Simulations : Use AMBER or GROMACS to study binding affinities with acetylcholinesterase (AChE) or tubulin.
ADMET Prediction : Leverage SwissADME or ADMETLab 2.0 to estimate bioavailability, blood-brain barrier penetration, and cytochrome P450 interactions.
Validation : Cross-reference in silico results with in vitro Caco-2 permeability assays and microsomal stability tests .
Methodological Challenges and Solutions
Q. How can researchers address low yields in the semisynthesis of 9-O-Demethyl-2α-hydroxyhomolycorine analogs?
- Root Cause Analysis :
- Poor regioselectivity during hydroxylation or competing side reactions (e.g., oxidation).
- Solutions :
Employ directed ortho-metalation strategies for precise functionalization.
Optimize catalytic systems (e.g., Sharpless asymmetric dihydroxylation conditions).
Use flow chemistry to enhance reaction control and scalability .
Q. What experimental controls are critical when studying the neuroprotective effects of 9-O-Demethyl-2α-hydroxyhomolycorine?
- Best Practices :
- Include positive controls (e.g., memantine for NMDA receptor antagonism) and vehicle controls (DMSO concentration ≤0.1%).
- Account for autofluorescence interference in high-content screening by using quench controls (e.g., Sudan Black B).
- Validate neuroprotection via dual endpoints: cell viability (MTT assay) and oxidative stress markers (ROS detection with DCFH-DA) .
Data Reproducibility Framework
Q. How to ensure reproducibility in studies involving 9-O-Demethyl-2α-hydroxyhomolycorine?
- Guidelines :
- Document synthetic protocols in line with the MIABIS (Minimum Information About a Bioactive Substance) standard.
- Deposit raw spectral data (NMR, MS) in public repositories (e.g., ChemSpider or Zenodo).
- Share cell culture conditions (passage number, media lot numbers) and statistical analysis code (R/Python scripts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
